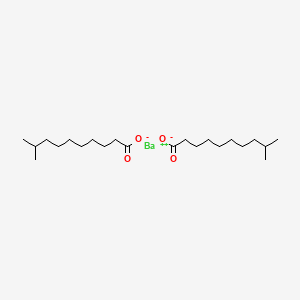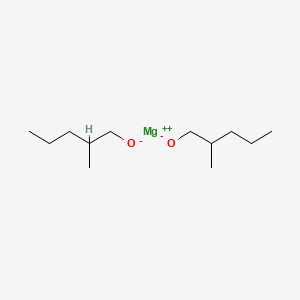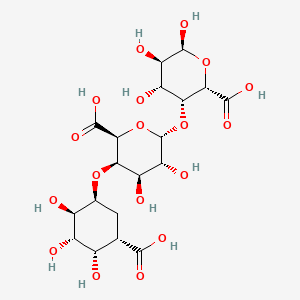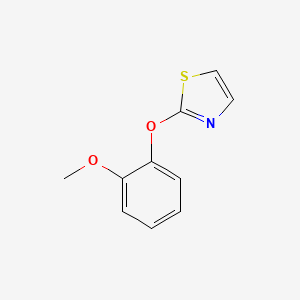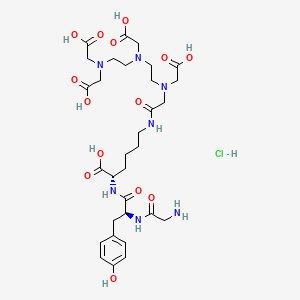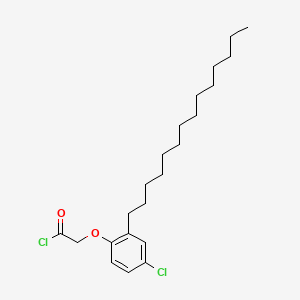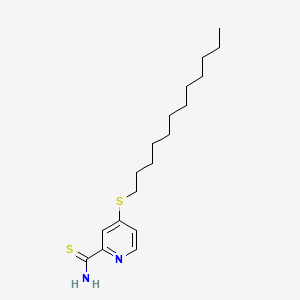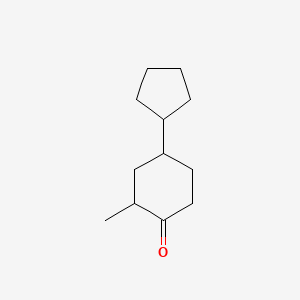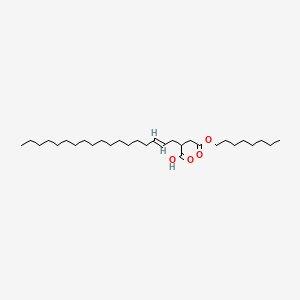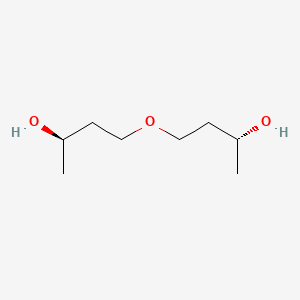
(R*,R*)-(1)-4,4'-Oxydibutan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is a chiral diol compound with significant importance in various chemical and industrial applications. This compound is characterized by the presence of two hydroxyl groups and an ether linkage, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol typically involves the reduction of 4,4’-oxydibutan-2-one using suitable reducing agents. Commonly used reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum to facilitate the reduction of 4,4’-oxydibutan-2-one under high-pressure hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of alkanes or other reduced products.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 4,4’-Oxydibutan-2-one.
Reduction: Butane derivatives.
Substitution: Alkyl halides.
Wissenschaftliche Forschungsanwendungen
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Employed in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, facilitating reactions and interactions. The ether linkage provides flexibility to the molecule, allowing it to adopt different conformations and interact with diverse targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Butanediol: A simple diol with similar hydroxyl groups but lacking the ether linkage.
4,4’-Oxydibutan-2-one: The oxidized form of (R*,R*)-(1)-4,4’-Oxydibutan-2-ol.
Diethylene glycol: Contains ether linkages but has different hydroxyl group positioning.
Uniqueness
(R*,R*)-(1)-4,4’-Oxydibutan-2-ol is unique due to its chiral nature and the presence of both hydroxyl groups and an ether linkage. This combination of features makes it a valuable intermediate in various synthetic pathways and applications.
Eigenschaften
CAS-Nummer |
94109-67-8 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
(2R)-4-[(3R)-3-hydroxybutoxy]butan-2-ol |
InChI |
InChI=1S/C8H18O3/c1-7(9)3-5-11-6-4-8(2)10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1 |
InChI-Schlüssel |
AFSYRVDDZGJTIL-HTQZYQBOSA-N |
Isomerische SMILES |
C[C@H](CCOCC[C@@H](C)O)O |
Kanonische SMILES |
CC(CCOCCC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




